>50‑Fold Cytotoxic Potency Advantage Over the Isosteric Tetralone Analog in Human T‑Lymphocyte Lines
The 4‑methylbenzylidene‑chromanone (IIIb) was directly compared with its carbocyclic tetralone counterpart (IIb) in a head‑to‑head cytotoxicity assay. The chromanone IIIb is >50‑fold more potent than IIb toward human Molt 4/C8 cells and 55‑fold more potent toward CEM T‑lymphocytes. [REFS‑1]
| Evidence Dimension | In vitro cytotoxicity (IC50) against human T‑lymphocyte cancer cells |
|---|---|
| Target Compound Data | (E)‑3‑(4‑methylbenzylidene)‑4‑chromanone (IIIb): IC50 = 8.21 µM (Molt 4/C8), 8.30 µM (CEM) |
| Comparator Or Baseline | (E)‑2‑(4‑methylbenzylidene)‑1‑tetralone (IIb): IC50 >500 µM (Molt 4/C8), 460 µM (CEM) |
| Quantified Difference | IC50 ratio (IIb/IIIb): >60.9 (Molt 4/C8); 55.4 (CEM); >50‑fold overall |
| Conditions | Molt 4/C8 and CEM T‑lymphocyte cell lines; 48‑h incubation; MTT assay |
Why This Matters
For a procurement decision, this degree of differentiation (>50×) means that selecting the incorrect heterocyclic scaffold will result in a near‑complete loss of in vitro anticancer potency in lymphoid models.
- [1] Rozmer, Z.; Perjési, P.; et al. (E)‑2‑Benzylidenecyclanones: Part XX—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Unexpected Increased Reactivity of 4‑Chromanone‑ Compared to 1‑Tetralone Analogs in Thia‑Michael Reactions. Molecules 2024, 29(23), 5493. View Source
